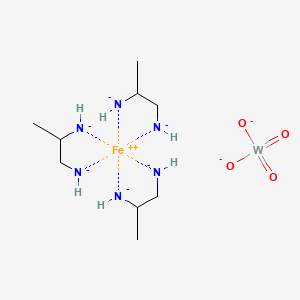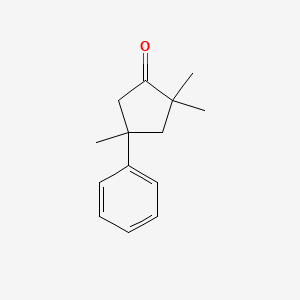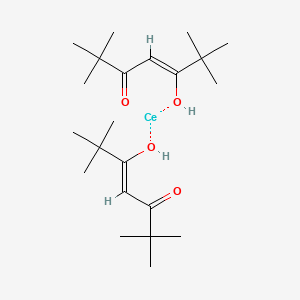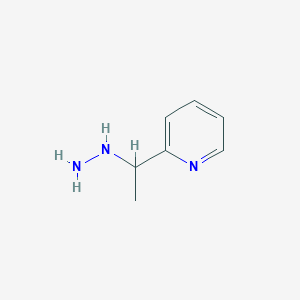
2-(1-Hydrazinoethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ylethyl-hydrazine is an organic compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring attached to an ethyl group, which is further connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-2-ylethyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine-2-carboxaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Product Isolation: The resulting product is purified through recrystallization or column chromatography.
Another method involves the reduction of pyridine-2-yl-ethyl-azide using a suitable reducing agent, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of pyridin-2-ylethyl-hydrazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylethyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-2-yl-ethyl-azide or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and azides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridin-2-ylethyl-hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Pyridin-2-ylethyl-hydrazine is studied for its biological activity and potential therapeutic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Mechanism of Action
The mechanism of action of pyridin-2-ylethyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydrazine moiety allows it to form covalent bonds with electrophilic centers in target molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the ethyl-hydrazine moiety.
Hydrazine: A simple inorganic compound with a nitrogen-nitrogen single bond, used as a precursor in the synthesis of various hydrazine derivatives.
Pyridine-2-carboxaldehyde: A precursor in the synthesis of pyridin-2-ylethyl-hydrazine, featuring a formyl group attached to the pyridine ring.
Uniqueness
Pyridin-2-ylethyl-hydrazine is unique due to its combined structural features of a pyridine ring and a hydrazine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyridin-2-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-4-2-3-5-9-7/h2-6,10H,8H2,1H3 |
InChI Key |
XECIYJTYMZDXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


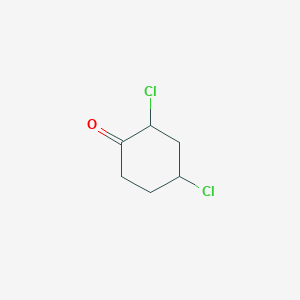
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
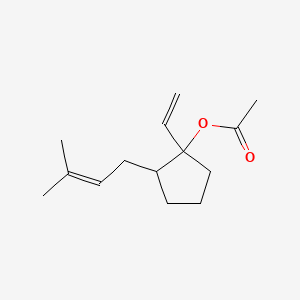
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
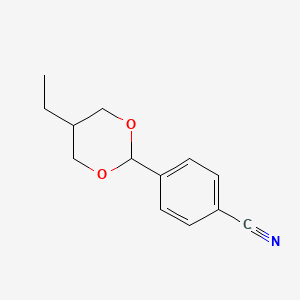
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
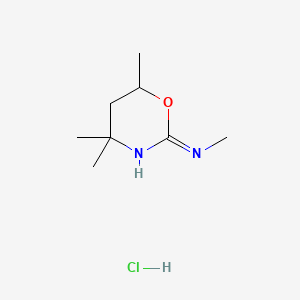
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

